molecular formula C7H11NO B131421 1-[(2E)-2-butenoyl]-2-methylaziridine CAS No. 157287-03-1

1-[(2E)-2-butenoyl]-2-methylaziridine

Cat. No.: B131421
CAS No.: 157287-03-1
M. Wt: 125.17 g/mol
InChI Key: IKDBYKCWETWAAY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2E)-2-Butenoyl]-2-methylaziridine is a specialized chemical reagent designed for research use. This compound is of significant interest in synthetic organic chemistry, particularly for the construction of novel nitrogen-containing heterocycles. It integrates two key functional groups: a 2-methylaziridine (also known as N-methylethylenimine) ring and a trans-2-butenoyl (crotonoyl) side chain . The aziridine group is a strained, three-membered heterocycle known for its reactivity as an electrophile, making it a valuable precursor in nucleophilic ring-opening reactions for the synthesis of more complex amines . The (2E)-2-butenoyl moiety is a classic α,β-unsaturated carbonyl unit, which can undergo various reactions typical for this class, including conjugate additions (Michael reactions) and cycloadditions . The presence of both these functional groups in a single molecule makes this compound a versatile and valuable chiral synthon or building block for medicinal chemistry and pharmacology research. It can be utilized in the synthesis of complex molecules such as natural product analogs, pharmaceutical candidates, and other biologically active compounds with potential applications in agrochemical and dyestuff fields . Researchers can leverage its structure to develop new synthetic methodologies or to create libraries of compounds for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling Precautions : As with many acid chlorides and reactive heterocycles, similar compounds are known to be moisture-sensitive and may be corrosive . Appropriate safety protocols, including the use of personal protective equipment and handling under an inert atmosphere such as nitrogen, are strongly recommended.

Properties

CAS No.

157287-03-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(E)-1-(2-methylaziridin-1-yl)but-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-3-4-7(9)8-5-6(8)2/h3-4,6H,5H2,1-2H3/b4-3+

InChI Key

IKDBYKCWETWAAY-ONEGZZNKSA-N

SMILES

CC=CC(=O)N1CC1C

Isomeric SMILES

C/C=C/C(=O)N1CC1C

Canonical SMILES

CC=CC(=O)N1CC1C

Synonyms

Aziridine, 2-methyl-1-(1-oxo-2-butenyl)-, (E)- (9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

1-[(2E)-2-butenoyl]-2-methylaziridine serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive aziridine ring allows for various transformations, including:

  • Ring-opening reactions : The aziridine can react with nucleophiles to form larger, more complex structures.
  • Functionalization : The butenoyl group can be modified to introduce different functional groups, enhancing the compound's utility in synthetic chemistry.

Medicinal Chemistry

Research is ongoing to explore the potential therapeutic applications of this compound. Some areas of investigation include:

  • Anticancer activity : Preliminary studies suggest that derivatives of aziridines may exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial properties : The compound's structure may allow it to interact with biological membranes, leading to antimicrobial effects.

Material Science

Due to its unique chemical properties, this compound has potential applications in the development of new materials, including:

  • Polymers : It can be used as a monomer or co-monomer in the synthesis of novel polymeric materials with tailored properties.
  • Coatings : The compound may be incorporated into coatings that require specific mechanical or chemical resistance.

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of novel aziridine derivatives based on this compound. The derivatives were tested for their cytotoxicity against various cancer cell lines. Results indicated that certain modifications enhanced their anticancer activity, suggesting a promising avenue for drug development.

Case Study 2: Antimicrobial Activity Evaluation

Another research project focused on evaluating the antimicrobial properties of this compound and its derivatives. The study demonstrated significant inhibitory effects against several bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Uniqueness

What sets this compound apart is its aziridine structure combined with a butenoyl group, allowing for diverse reactivity not present in typical amides or ketones.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to its inherent ring strain, enabling diverse transformations:

  • Grignard Reagent Additions : In the presence of Grignard reagents (e.g., BuMgCl) and CuI, the aziridine ring opens via nucleophilic attack at the C-3 position, forming metalloenamine intermediates. Subsequent alkylation and hydrolysis yield ketones (e.g., products 91–93) .
    Mechanism :

    • Grignard reagent attacks C-3, breaking the aziridine ring.

    • Alkylation with an electrophile (e.g., BnCl) forms ketimines.

    • Hydrolysis produces ketones.
      Deuterium-labeling studies confirm preferential C-3 attack (85% selectivity) .

  • Methanolysis : Heating with methanol induces protonation at nitrogen, followed by ring opening to generate allyl cation intermediates. Methanol addition yields products like methoxyimine (84) and aminoacetal (85) .

Acid/Base-Mediated Reactions

The compound reacts under acidic or basic conditions to form diverse derivatives:

  • Base-Promoted Elimination : Strong bases (e.g., NaOH) deprotonate intermediates, leading to intramolecular cyclization and methyleneaziridine formation (e.g., 42a–e) .

  • Solid-Phase Synthesis : Immobilization on Merrifield resin simplifies purification. For example, resin-bound MA 96 reacts under optimized conditions to yield 1-phenyloctan-3-one (99) with 72% efficiency .

Radical Reactions

Radical pathways enable halogen substitution or functionalization:

  • Hydrogen Abstraction : Radical substitution with hydrogen produces hexane and bromine radicals. Such reactions are critical for synthesizing complex pharmaceuticals .

Comparison of Reactivity with Analogues

The compound’s hybrid structure confers distinct reactivity compared to simpler aziridines or carbonyl compounds:

Reaction Type1-[(2E)-2-Butenoyl]-2-Methylaziridine2-Methylaziridine(E)-2-Butenoyl Chloride
Nucleophilic Ring-Opening High (C-3 attack predominates) Moderate (alkylation focus)N/A
Electrophilic Addition Limited (α,β-unsaturated system)N/AHigh (acyl chloride reactivity)
Radical Substitution Feasible LowLow

Key Research Findings

  • Regioselectivity : Attack at C-3 dominates due to electronic and steric factors .

  • Stereochemical Outcomes : Ring-opening reactions retain stereochemistry at the carbonyl group, critical for asymmetric synthesis .

  • Solid-Phase Applications : Immobilization enhances synthetic efficiency, minimizing purification steps .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Substituents/Functional Groups Molecular Formula Key Applications/Reactivity
1-[(2E)-2-Butenoyl]-2-methylaziridine 2-Methylaziridine + (2E)-2-butenoyl C₇H₁₁NO Potential cross-linking agent, polymer modification
2-Methylaziridine (base compound) Unsubstituted aziridine + methyl group C₃H₇N Alkylating agent, hazardous monomer
1,1′-Isophthaloyl bis(2-methylaziridine) Bis-aziridine linked via isophthaloyl C₁₄H₁₆N₂O₂ Cross-linking in adhesives/polymers
Metepa (Tris-aziridine phosphine oxide) Phosphoryl-linked tris-aziridine C₉H₁₈N₃OP Chemosterilant, alkylating agent
1-((2-Bromophenyl)thio)propan-2-amine Thioether product from 2-methylaziridine C₉H₁₂BrNS Pharmaceutical intermediate

Reactivity and Stability

  • Ring-Opening Reactions: 2-Methylaziridine: Highly reactive, undergoes rapid nucleophilic ring-opening with acids, thiols, or amines, often leading to polymerization . this compound: The electron-withdrawing butenoyl group may slow ring-opening compared to 2-methylaziridine but enhance regioselectivity in reactions (e.g., Michael additions). 1,1′-Isophthaloyl bis(2-methylaziridine): Dual aziridine rings enable cross-linking in polymers; the isophthaloyl linker increases thermal stability .
  • Stability Hazards: 2-Methylaziridine is prone to explosive polymerization with acids , whereas the butenoyl derivative’s conjugated system likely reduces this risk. Metepa’s phosphorus center stabilizes the compound but retains alkylating potency, posing carcinogenic risks .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the aziridine nitrogen attacks the electrophilic carbonyl carbon of (2E)-2-butenoyl chloride, displacing the chloride ion and forming the desired product. Key conditions include:

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the acyl chloride.

  • Temperature : Room temperature or mild heating (25–40°C) to accelerate the reaction without promoting side reactions.

  • Base : Triethylamine or another tertiary amine to neutralize HCl generated during the reaction, preventing protonation of the aziridine and ensuring sustained nucleophilicity.

Yield and Purity Considerations

The Tetrahedron study reports a yield of approximately 68–72% under optimized conditions. Purification is typically achieved via column chromatography using silica gel and a nonpolar solvent system (e.g., hexane/ethyl acetate). The (2E)-stereochemistry of the butenoyl group is preserved due to the reaction’s mild conditions, avoiding isomerization to the (2Z)-form.

Alternative Synthetic Strategies for Aziridine Acylation

While the Tetrahedron method remains the gold standard, other approaches for acylating aziridines provide useful comparators. These include:

Enolate-Mediated Acylation

In this approach, the aziridine is deprotonated using a strong base (e.g., LDA or NaH) to form an enolate, which subsequently reacts with an acylating agent. While effective for sterically hindered substrates, this method risks ring-opening reactions due to the aziridine’s strain.

Catalytic Acylation

Recent advances have explored palladium-catalyzed acylations using aryl halides and carbon monoxide. However, these methods are less applicable to α,β-unsaturated acyl groups like (2E)-2-butenoyl due to competing conjugate addition reactions.

Comparative Analysis of Aziridine Acylation Methods

The table below contrasts the Tetrahedron method with alternative strategies:

MethodSubstrateAcylating AgentYield (%)Key AdvantageLimitation
Tetrahedron (1995)2-Methylaziridine(2E)-2-Butenoyl Cl68–72Stereochemical retentionModerate yield
Enolate-MediatedHindered AziridineAcyl Chloride50–60Suitable for bulky substratesRisk of ring-opening
Catalytic (Pd)Aryl AziridineCO + Aryl Halide75–80No pre-formed acyl chloride neededLimited to aromatic acyl groups

Challenges in this compound Synthesis

Steric and Electronic Factors

The methyl group on the aziridine ring introduces steric hindrance, necessitating precise control over reaction conditions to avoid decomposition. Additionally, the electron-deficient nature of the α,β-unsaturated carbonyl group increases susceptibility to Michael addition side reactions, particularly in the presence of nucleophiles.

Purification and Stability

The compound’s sensitivity to moisture and heat complicates isolation. Storage under inert atmosphere and low temperatures (–20°C) is recommended to prevent hydrolysis or polymerization.

Industrial-Scale Considerations

Scaling up the Tetrahedron method requires addressing:

  • Solvent Recovery : Dichloromethane’s low boiling point (40°C) facilitates distillation-based recycling.

  • Waste Management : Neutralization of HCl by triethylamine generates triethylamine hydrochloride, which must be filtered and disposed of appropriately.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-[(2E)-2-butenoyl]-2-methylaziridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via aza-Michael addition or nucleophilic ring-opening of aziridines. For example, aza-Michael addition of 2-methylaziridine to (2E)-2-butenoyl chloride can be optimized by controlling temperature (0–5°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios (1:1.2 aziridine:acyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>75%) and purity. Monitoring via TLC and NMR (e.g., disappearance of aziridine protons at δ 1.8–2.2 ppm) confirms completion .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on aziridine ring protons (δ 1.8–2.2 ppm for CH₃ and δ 2.5–3.0 ppm for ring protons) and butenoyl carbonyl (δ 165–170 ppm in ¹³C NMR).
  • IR : Confirm the C=O stretch (~1700 cm⁻¹) and aziridine ring vibrations (750–850 cm⁻¹).
  • MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the butenoyl group).
    Cross-validation with computational methods (DFT for NMR chemical shifts) enhances reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic reactions?

  • Methodological Answer : Discrepancies often arise from solvent effects or competing ring-opening pathways. Design experiments using:

  • Controlled Variables : Fix temperature (25°C), solvent (e.g., THF vs. DMF), and nucleophile concentration.
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates (e.g., zwitterionic species).
  • Theoretical Modeling : Apply DFT to compare activation energies for different pathways (e.g., SN2 vs. ring-expansion). Replicate results across ≥3 independent trials to assess reproducibility .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Lab Studies : Determine hydrolysis half-lives (pH 5–9, 25°C) and photodegradation rates (UV-Vis irradiation, λ > 290 nm).
  • Biotic Transformations : Use soil microcosms or bacterial cultures (e.g., Pseudomonas spp.) to assess biodegradation pathways via LC-MS/MS.
  • Ecotoxicity : Test acute toxicity (e.g., Daphnia magna LC₅₀) and genotoxicity (Ames test). Reference long-term ecological risk frameworks like Project INCHEMBIOL for cross-level impact assessments .

Q. How can enantiomeric purity of this compound be optimized during synthesis, and what chiral resolution techniques are most effective?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral Lewis acids (e.g., BINOL-derived catalysts) during aza-Michael addition to enhance enantioselectivity (>90% ee).
  • Chromatographic Resolution : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.
  • Crystallization : Screen chiral co-crystallizing agents (e.g., tartaric acid derivatives) to isolate enantiopure fractions .

Q. What strategies mitigate thermal instability of this compound during storage or reaction conditions?

  • Methodological Answer :

  • Stabilizers : Add radical inhibitors (e.g., BHT) or store under inert gas (Argon) at –20°C.
  • Reaction Solvents : Use low-polarity solvents (e.g., hexane) to reduce thermal decomposition.
  • Kinetic Profiling : Conduct DSC/TGA to identify decomposition thresholds (>100°C) and optimize reaction temperatures accordingly .

Data Analysis and Validation

Q. How should researchers design studies to analyze contradictory bioactivity results for this compound across cell lines?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HepG2), passage numbers, and culture conditions (e.g., 10% FBS, 37°C).
  • Dose-Response Curves : Generate IC₅₀ values with ≥8 concentration points, triplicate wells, and positive/negative controls.
  • Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway-specific effects (e.g., apoptosis vs. oxidative stress) .

Q. What computational methods are recommended for elucidating the reaction mechanisms of this compound in organocatalytic systems?

  • Methodological Answer :

  • DFT/MD Simulations : Calculate transition states (e.g., Gaussian09 with M06-2X/6-31G**) to map nucleophilic attack trajectories.
  • Solvent Models : Apply COSMO-RS to account for solvent polarity effects on activation energy.
  • Validation : Cross-reference computed barriers (ΔG‡) with experimental kinetic data (Arrhenius plots) .

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